molecular formula C23H21FN2O3S B3740726 [4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone

[4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone

Cat. No.: B3740726
M. Wt: 424.5 g/mol
InChI Key: RYEZKBSIRDDMSI-UHFFFAOYSA-N
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Description

[4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone is a complex organic compound that features a combination of benzenesulfonyl, piperazine, phenyl, and fluorophenyl groups

Properties

IUPAC Name

[4-[4-(benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c24-20-6-4-5-19(17-20)23(27)18-9-11-21(12-10-18)25-13-15-26(16-14-25)30(28,29)22-7-2-1-3-8-22/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEZKBSIRDDMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction between piperazine and benzenesulfonyl chloride in the presence of a base such as triethylamine yields the benzenesulfonyl-piperazine intermediate.

    Coupling with Phenyl Groups: The intermediate is then reacted with 4-bromophenylboronic acid under Suzuki coupling conditions (using a palladium catalyst and a base) to form the 4-[4-(benzenesulfonyl)piperazin-1-yl]phenyl intermediate.

    Introduction of the Fluorophenyl Group: The final step involves the reaction of the intermediate with 3-fluorobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of [4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Benzenesulfonyl)piperazin-1-yl]phenylmethanone
  • [4-(Benzenesulfonyl)piperazin-1-yl]phenyl-(4-fluorophenyl)methanone
  • [4-(Benzenesulfonyl)piperazin-1-yl]phenyl-(2-fluorophenyl)methanone

Uniqueness

Compared to similar compounds, [4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone is unique due to the specific positioning of the fluorophenyl group, which may confer distinct biological activity and selectivity. This structural variation can influence its binding affinity to molecular targets and its overall pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone
Reactant of Route 2
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[4-[4-(Benzenesulfonyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone

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